molecular formula C28H24ClNO5 B14091088 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091088
M. Wt: 489.9 g/mol
InChI Key: KKWGKHRFDNVIQI-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chloro, ethoxy, hydroxy, methyl, and benzyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H24ClNO5

Molecular Weight

489.9 g/mol

IUPAC Name

7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24ClNO5/c1-4-34-23-12-18(9-10-21(23)31)25-24-26(32)19-13-20(29)16(3)11-22(19)35-27(24)28(33)30(25)14-17-7-5-15(2)6-8-17/h5-13,25,31H,4,14H2,1-3H3

InChI Key

KKWGKHRFDNVIQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)Cl)O

Origin of Product

United States

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